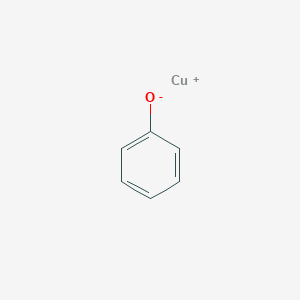![molecular formula C18H22N2 B14692699 (E)-Bis[2-(propan-2-yl)phenyl]diazene CAS No. 33029-36-6](/img/structure/B14692699.png)
(E)-Bis[2-(propan-2-yl)phenyl]diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Bis[2-(propan-2-yl)phenyl]diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes, pigments, and pharmaceuticals. The compound’s structure consists of two 2-(propan-2-yl)phenyl groups connected by an azo linkage, resulting in a symmetrical molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Bis[2-(propan-2-yl)phenyl]diazene typically involves the diazotization of 2-(propan-2-yl)aniline followed by azo coupling. The reaction conditions generally include:
Diazotization: This step involves the reaction of 2-(propan-2-yl)aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with another molecule of 2-(propan-2-yl)aniline in an alkaline medium (e.g., sodium hydroxide solution) to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Efficient mixing and temperature control to ensure high yield and purity.
- Use of automated systems for monitoring and controlling the reaction parameters.
化学反応の分析
Types of Reactions: (E)-Bis[2-(propan-2-yl)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite, zinc dust, and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products:
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds or primary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
(E)-Bis[2-(propan-2-yl)phenyl]diazene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-Bis[2-(propan-2-yl)phenyl]diazene involves its interaction with molecular targets and pathways. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The specific molecular targets and pathways involved depend on the biological context and the nature of the reactive intermediates formed.
類似化合物との比較
Azobenzene: A simpler azo compound with two phenyl groups connected by an azo linkage.
Disperse Orange 3: An azo dye with similar structural features but different substituents on the aromatic rings.
Methyl Red: An azo dye used as a pH indicator with a similar azo linkage but different substituents.
Comparison:
Uniqueness: (E)-Bis[2-(propan-2-yl)phenyl]diazene is unique due to the presence of the 2-(propan-2-yl) substituents, which can influence its chemical reactivity and biological activity.
Structural Differences: The presence of different substituents on the aromatic rings can lead to variations in the physical and chemical properties of the compounds.
Applications: While similar compounds like azobenzene and methyl red are primarily used as dyes and indicators, this compound has broader applications in scientific research and industry.
特性
CAS番号 |
33029-36-6 |
|---|---|
分子式 |
C18H22N2 |
分子量 |
266.4 g/mol |
IUPAC名 |
bis(2-propan-2-ylphenyl)diazene |
InChI |
InChI=1S/C18H22N2/c1-13(2)15-9-5-7-11-17(15)19-20-18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3 |
InChIキー |
MMNIKCLHZKAPGA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1N=NC2=CC=CC=C2C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine](/img/structure/B14692618.png)
![1-Ethenylspiro[2.4]hepta-4,6-diene](/img/structure/B14692625.png)
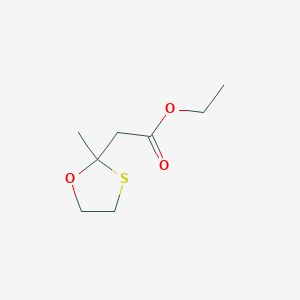
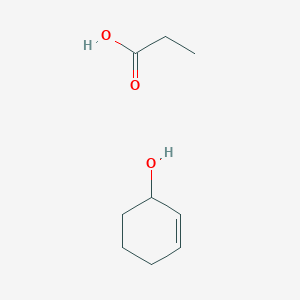
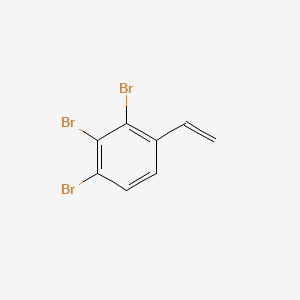

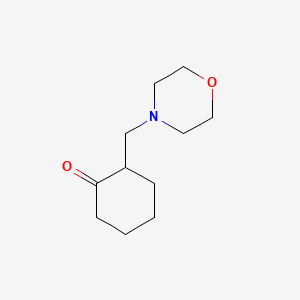
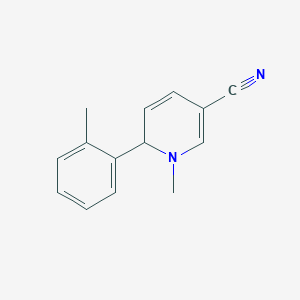
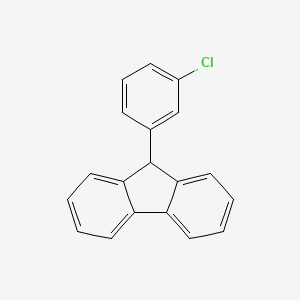
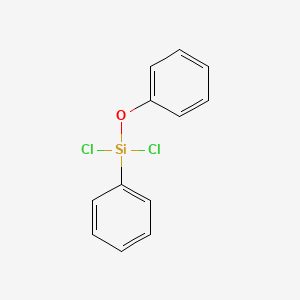
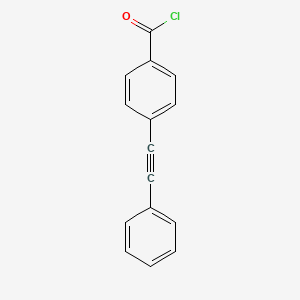

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
